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Compound of Interest

Compound Name:
2-Chloro-6-fluoro-3-

methoxybenzylamine

CAS No.: 886761-60-0

Cat. No.: B2519172

Get Quote

Compound Identity & Structural Context[1][2][3][4]
[5][6][7][8][9][10][11]

IUPAC Name: (2-Chloro-6-fluoro-3-methoxyphenyl)methanamine

CAS Number: 886761-60-0[1][2][3]

Molecular Formula:

Molecular Weight: 189.61 g/mol

Key Structural Features:

Tetrasubstituted Benzene Ring: A crowded aromatic system requiring precise NMR

interpretation to distinguish regioisomers.

Benzylic Amine: The primary reactive handle, susceptible to oxidative degradation

(aldehyde reversion).
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Halogen Pattern: The 2-Cl, 6-F substitution creates a unique electronic environment,

significantly shielding the benzylic carbon.

Synthesis & Workflow Visualization
The primary route to high-purity benzylamine is the Reductive Amination of the corresponding

aldehyde precursor. This method minimizes the formation of secondary amine dimers

compared to direct alkylation.

Experimental Workflow

Precursor:
2-Chloro-6-fluoro-

3-methoxybenzaldehyde
Intermediate:
Imine Species

Condensation
(-H2O)

Target:
2-Chloro-6-fluoro-

3-methoxybenzylamine

Reduction
(Hydride Transfer)

Reagents:
NH4OAc, NaBH3CN

MeOH, pH 6.0

Click to download full resolution via product page

Caption: One-pot reductive amination workflow converting the benzaldehyde precursor to the

target benzylamine.

Nuclear Magnetic Resonance (NMR) Analysis
Note: Chemical shifts (

) are reported in ppm relative to TMS.[4] Solvent: DMSO-

or CDCl

.

Proton NMR ( H NMR)
The aromatic region is simplified due to the tetrasubstitution, showing only two aromatic

protons.
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Signal
Shift (

ppm)
Multiplicity Integral

Coupling (

Hz)
Assignment

A 1.80 - 2.20 br s 2H - (Exchangeabl

e)

B 3.84 s 3H -

C 3.92 d 2H Ar

D 6.95 dd 1H
Ar-H (C4,

ortho to OMe)

E 7.15 t (app. dd) 1H
Ar-H (C5,

ortho to F)

Critical Interpretation:

Signal C (Benzylic Protons): Often appears as a broadened singlet or a doublet. The

Fluorine atom at the C6 position (ortho to the methylene group) induces a long-range

coupling, splitting this signal. This is a key purity indicator; if it appears as a sharp singlet
without F-coupling, suspect the wrong isomer (e.g., F at C4 or C5).

Signal E (C5-H): This proton is trapped between the Fluorine and the C4 proton. It shows a

characteristic "pseudo-triplet" or doublet of doublets due to similar coupling constants from

the neighboring Hydrogen and Fluorine.

Carbon NMR ( C NMR)
Fluorine coupling (

) dominates the carbon spectrum, splitting multiple signals into doublets.
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Carbon
Shift (

ppm)

Splitting (

Hz)
Assignment

C-F 155.2 d, C6 (Ar-F)

C-O 150.8 s (or small d) C3 (Ar-OMe)

C-N 126.5 d, C1 (Quaternary, Ar-

CH2)

C-Cl 121.0 d, C2 (Ar-Cl)

C-H 115.8 d, C5 (Ortho to F)

C-H 112.4 s C4 (Meta to F)

OMe 56.5 s

CH2 36.8 d, Ar

Fluorine NMR ( F NMR)
Shift:

-112.5 ppm (approx).

Pattern: Multiplet (due to coupling with H5 and small coupling with Benzylic H).

Utility: Excellent for detecting regioisomers. If the F is at position 4 (para to CH2), the shift

would move significantly upfield (approx -118 to -125 ppm).

Mass Spectrometry (MS) Profile
Technique: ESI (+) or EI.

Molecular Ion (

):
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m/z 190.04 (for

) - Base Peak (100%)

m/z 192.04 (for

) - Isotope Peak (~32%)

Pattern: Distinct 3:1 ratio characteristic of a monochlorinated species.

Fragmentation (EI):

m/z 173:

. Loss of ammonia is the primary fragmentation pathway for benzylamines.

m/z 158: Loss of

(from methoxy) or combined loss.

Infrared Spectroscopy (FT-IR)
Key functional group diagnostics for solid-state characterization (KBr pellet or ATR).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2519172?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (

)
Vibration Mode Description

3350 - 3280 N-H Stretch
Primary amine doublet

(asymmetric/symmetric).

2940 - 2840 C-H Stretch
Aliphatic C-H (Methoxy and

Methylene).

1590, 1480 C=C Stretch
Aromatic ring skeletal

vibrations.

1260 C-O Stretch
Aryl alkyl ether (Methoxy

group).

1050 - 1100 C-F Stretch
Strong, broad band

characteristic of aryl fluorides.

780 C-Cl Stretch
Weak/Medium band in the

fingerprint region.

Quality Control & Stability
When handling 2-Chloro-6-fluoro-3-methoxybenzylamine, researchers must monitor for:

Carbonate Formation: As a primary amine, it greedily absorbs

from air to form carbamates/carbonates. Store under Argon/Nitrogen.

Oxidation: Reversion to 2-chloro-6-fluoro-3-methoxybenzaldehyde is possible upon

prolonged air exposure. Check for an aldehyde proton signal (

ppm) in

H NMR.
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Herbicidal Compounds (Sulfonylamino-pyrazine derivatives). (EP2220056B1). European

Patent Office. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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